molecular formula C17H13BrN2O4 B1225099 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

Cat. No. B1225099
M. Wt: 389.2 g/mol
InChI Key: XYHGIDNNAFOFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is a monocarboxylic acid.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Antimicrobial Evaluation : 1,3,4-oxadiazole derivatives, including compounds related to 2-(4-Bromophenoxy)acetic acid, have been studied for their antimicrobial properties. A study synthesized a series of such compounds and found them active against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).

Anticancer Properties

  • Cytotoxic Evaluation : Compounds with 1,3,4-oxadiazole structures, akin to the compound , have been synthesized and evaluated for their anticancer properties. Certain derivatives showed promising cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Adimule et al., 2014).

Structure-Activity Relationship

  • Antioxidant and Antibacterial Activities : Studies have explored the relationship between the structure of 1,3,4-oxadiazole derivatives and their biological activities, such as antioxidant and antibacterial properties. This research provides insights into how the chemical structure influences biological activity, which is crucial for designing effective pharmaceuticals (Saoud et al., 2017).

Insecticidal Activity

  • Insecticidal Properties : Research has also been conducted on the insecticidal activity of 1,3,4-oxadiazole derivatives. These studies demonstrate the potential of such compounds in developing new insecticides, providing an alternative to traditional pest control methods (Mohan et al., 2004).

Enzyme Inhibition

  • Potential Therapeutic Agents : The enzyme inhibition capabilities of biheterocycles derived from 1,3,4-oxadiazole compounds have been explored. These compounds were studied for their interactions with enzymes like acetylcholinesterase and α-glucosidase, suggesting their potential as therapeutic agents for various diseases (Abbasi et al., 2018).

properties

Product Name

2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C17H13BrN2O4/c18-13-6-8-14(9-7-13)22-11-16(21)23-10-15-19-20-17(24-15)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

XYHGIDNNAFOFSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
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2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
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2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
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2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
Reactant of Route 5
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2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
Reactant of Route 6
2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

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